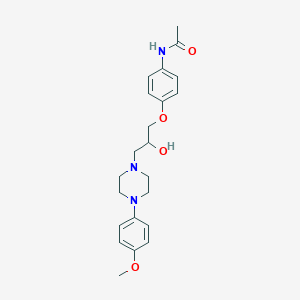
N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring, a methoxyphenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenylpiperazine with epichlorohydrin to form an intermediate. This intermediate is then reacted with 4-hydroxyphenylacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride or lithium aluminum hydride in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide
- N-(4-(2-Hydroxy-3-(4-(4-chlorophenyl)-1-piperazinyl)propoxy)phenyl)acetamide
- N-(4-(2-Hydroxy-3-(4-(4-fluorophenyl)-1-piperazinyl)propoxy)phenyl)acetamide
Uniqueness
N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability. This structural feature can also influence its interaction with molecular targets, potentially leading to distinct biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-17(26)23-18-3-7-22(8-4-18)29-16-20(27)15-24-11-13-25(14-12-24)19-5-9-21(28-2)10-6-19/h3-10,20,27H,11-16H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEHSRXSVAXUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954018 |
Source


|
| Record name | N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32151-76-1 |
Source


|
| Record name | Acetamide, N-(4-(2-hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032151761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
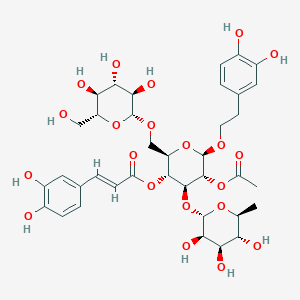
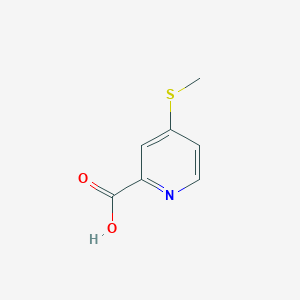
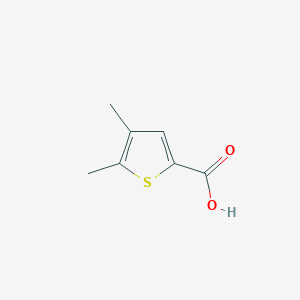
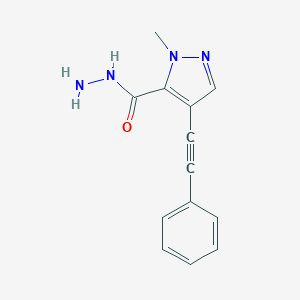
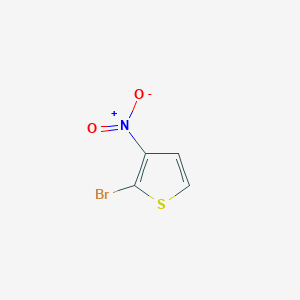
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
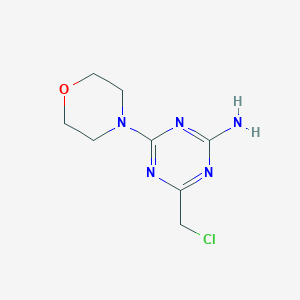
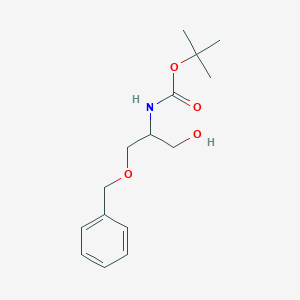
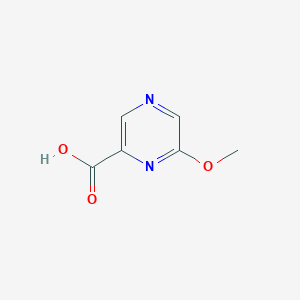


![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)

